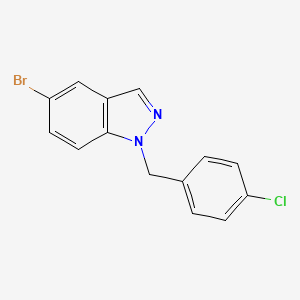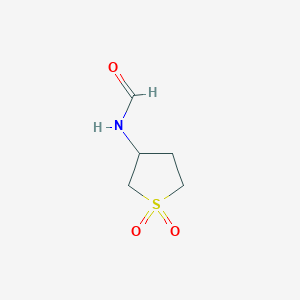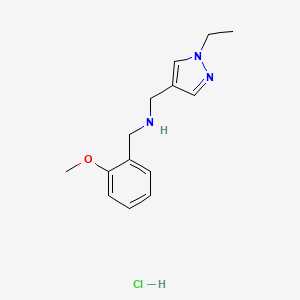
5-Bromo-1-(4-chlorobenzyl)-1H-indazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Bromo-1-(4-chlorobenzyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family Indazoles are heterocyclic aromatic compounds known for their diverse biological activities This particular compound features a bromine atom at the 5-position and a 4-chlorobenzyl group attached to the nitrogen atom of the indazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole typically involves the following steps:
Starting Material: The synthesis begins with commercially available 4-bromoaniline.
Diazotization: 4-Bromoaniline is diazotized using sodium nitrite and hydrochloric acid at 0°C to form the diazonium salt.
Reduction: The diazonium salt is reduced using stannous chloride in hydrochloric acid to yield 4-bromophenylhydrazine.
Condensation: 4-Bromophenylhydrazine is condensed with ethyl pyruvate in ethanol under an argon atmosphere and refluxed for 5.5 hours to form ethyl 5-bromo-1H-indole-2-carboxylate.
Cyclization: The intermediate is cyclized using polyphosphoric acid at 120°C for 20-30 minutes to yield the indazole core.
Benzylation: The indazole core is benzylated with 4-chlorobenzyl chloride in the presence of cesium carbonate in dimethylformamide at 60°C for 16 hours.
Hydrolysis: The benzylated ester is hydrolyzed using lithium hydroxide in a mixture of tetrahydrofuran, water, and ethanol at room temperature for 3-4 hours to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1-(4-chlorobenzyl)-1H-indazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions.
Coupling Reactions: The benzyl group can participate in coupling reactions with other aromatic or aliphatic groups.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium-catalyzed coupling reactions using reagents like palladium acetate and triphenylphosphine.
Major Products
Substitution: Products with various functional groups replacing the bromine atom.
Oxidation: Oxidized derivatives of the indazole ring.
Reduction: Reduced forms of the compound with altered functional groups.
Coupling: Complex molecules with extended aromatic systems.
Scientific Research Applications
5-Bromo-1-(4-chlorobenzyl)-1H-indazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an antibacterial and anticancer agent.
Material Science: Used in the development of organic semiconductors and light-emitting diodes.
Biological Studies: Employed in studying enzyme inhibition and receptor binding.
Chemical Synthesis: Serves as a building block for synthesizing more complex molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-1-(4-chlorobenzyl)-1H-indazole involves its interaction with specific molecular targets:
Enzyme Inhibition: It can inhibit bacterial enzymes, leading to antibacterial effects.
Receptor Binding: The compound may bind to specific receptors in cells, modulating biological pathways.
Pathways Involved: It affects pathways related to cell growth, apoptosis, and signal transduction.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1H-indazole: Lacks the 4-chlorobenzyl group, making it less complex.
1-(4-Chlorobenzyl)-1H-indazole: Lacks the bromine atom, altering its reactivity.
5-Bromo-1-(4-methylbenzyl)-1H-indazole: Has a methyl group instead of a chlorine atom, affecting its chemical properties.
Uniqueness
5-Bromo-1-(4-chlorobenzyl)-1H-indazole is unique due to the presence of both the bromine atom and the 4-chlorobenzyl group, which confer distinct chemical reactivity and biological activity. This combination makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C14H10BrClN2 |
|---|---|
Molecular Weight |
321.60 g/mol |
IUPAC Name |
5-bromo-1-[(4-chlorophenyl)methyl]indazole |
InChI |
InChI=1S/C14H10BrClN2/c15-12-3-6-14-11(7-12)8-17-18(14)9-10-1-4-13(16)5-2-10/h1-8H,9H2 |
InChI Key |
NZQXMOJNKNMFQE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CN2C3=C(C=C(C=C3)Br)C=N2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(difluoromethyl)-1H-pyrazol-3-yl]-N-(4-fluorobenzyl)methanamine](/img/structure/B12227141.png)
![1-(3-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)-2-cyclopropylethan-1-one](/img/structure/B12227154.png)
![N-[(1-isopropyl-1H-pyrazol-4-yl)methyl]-1,4-dimethyl-1H-pyrazol-5-amine](/img/structure/B12227157.png)
![2-(methylsulfanyl)-N-{[1-(morpholin-4-yl)cyclobutyl]methyl}pyridine-3-carboxamide](/img/structure/B12227163.png)


![6-{4-[6-Methyl-2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12227178.png)
![5-Ethyl-4-methyl-6-{4-[2-(trifluoromethyl)pyridin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B12227186.png)
![4-{4-[(1,2,4-Oxadiazol-3-yl)methyl]piperazin-1-yl}-6-(oxan-4-yl)pyrimidine](/img/structure/B12227189.png)
![5-Chloro-6-{4-[6-(oxan-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyridine-3-carbonitrile](/img/structure/B12227190.png)
![5-Bromo-2-{octahydrocyclopenta[c]pyrrol-2-yl}pyridine-3-carbonitrile](/img/structure/B12227194.png)
![4-Ethyl-5-fluoro-6-[5-(4-methoxypyrimidin-2-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]pyrimidine](/img/structure/B12227203.png)

